2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.: 120108-62-5
VCID: VC2041987
InChI: InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
SMILES: C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.09 g/mol

2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride

CAS No.: 120108-62-5

Cat. No.: VC2041987

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride - 120108-62-5

Specification

CAS No. 120108-62-5
Molecular Formula C9H11Cl2NO2
Molecular Weight 236.09 g/mol
IUPAC Name 2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Standard InChI Key MLKORXUFSMVSBB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a derivative of phenylalanine, an essential amino acid. The compound has several key identifiers documented in chemical databases:

ParameterValue
CAS Numbers120108-62-5, 123053-22-5 (S-isomer)
Molecular FormulaC₉H₁₁Cl₂NO₂
Molecular Weight236.09-236.10 g/mol
Parent Compound2-Amino-3-(3-chlorophenyl)propanoic acid (CID 85680)

The compound has a distinct chemical structure wherein a chlorine atom is positioned at the meta position of the phenyl ring in a phenylalanine backbone, with the amino acid portion existing as a hydrochloride salt .

Stereochemistry and Isomeric Forms

The compound exists in multiple stereochemical forms, with the S-isomer ((S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride) being particularly well-documented in research literature . This stereochemistry is significant as it can influence the compound's biological activity and interactions with target molecules. The S-isomer represents the L-configuration common in naturally occurring amino acids, which typically demonstrates greater biological activity than the R-isomer in many biochemical systems .

The parent compound (non-hydrochloride form) is identified in chemical databases with specific identifiers:

Identifier TypeValue
PubChem CID85680 (parent), 11322301 (hydrochloride)
InChIInChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
InChIKeyMLKORXUFSMVSBB-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl

Structural Analogs

Structural variants of this compound include the 2-chloro-substituted analog (2-amino-3-(2-chlorophenyl)propanoic acid) with CAS number 14091-11-3 . Additionally, a related nitro derivative, (2R)-2-amino-3-(3-nitrophenyl)propanoic acid hydrochloride (CAS: 170157-53-6), shares similar structural features but contains a nitro group instead of a chloro substituent.

Physical and Chemical Properties

Appearance and Physical State

The compound presents as a white to off-white solid powder according to analytical certificates of analysis . This physical appearance is consistent with many pharmaceutical-grade amino acid derivatives and their hydrochloride salts.

Solubility and Stability

The data on solubility is limited in the search results, but as an amino acid hydrochloride salt, the compound likely exhibits good solubility in polar solvents including water and lower alcohols. The related 2-chloro analog shows slight solubility in aqueous acidic solutions .

Storage recommendations indicate stability considerations:

Storage ConditionStability Period
Powder at -20°C3 years
Powder at 4°C2 years
In solvent at -80°C6 months
In solvent at -20°C1 month

These stability guidelines suggest that the compound requires protection from heat and possibly light to maintain its integrity .

Synthesis and Production

Quality Control and Analysis

Commercial samples of the compound undergo quality control testing to verify identity and purity. Analytical methods documented include:

  • NMR spectroscopy for structural confirmation and purity assessment (≥97.0%)

  • Visual inspection for physical appearance conformity (white to off-white solid)

Biological Activities

Antimicrobial Properties

2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentration (MIC) values ranging from 6–12.5 µg/mL for certain bacterial strains, indicating moderate to potent antimicrobial efficacy. This activity suggests potential applications in antimicrobial research and possibly drug development targeting infectious diseases.

Antitumor Effects

In vitro studies reveal significant antiproliferative effects on cancer cell lines, particularly:

  • HCT-116 (colon cancer)

  • HeLa (cervical cancer)

The compound appears to induce apoptosis through disruption of cell cycle regulation and promotion of DNA damage response pathways. This mechanism suggests potential value in cancer research and possible development as an anticancer agent or lead compound.

Neurological Interactions

The compound interacts with neurotransmitter receptors, including:

  • Serotonin (5-HT) receptors

  • Adrenergic receptors

These interactions suggest potential applications in neurodegenerative disease research and mood disorders. As a derivative of phenylalanine, the compound may participate in key metabolic pathways related to neurotransmitter synthesis and function.

Enzyme Inhibition

A particularly significant biological activity of 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is its inhibition of histone deacetylases (HDACs). HDACs regulate gene expression and cellular functions related to:

  • Cancer progression

  • Neurodegeneration

This enzyme inhibition profile positions the compound as potentially valuable in epigenetic research and development of therapies targeting disorders involving dysregulated gene expression.

Research Applications

Pharmaceutical Research

The compound shows promise for pharmaceutical research in multiple therapeutic areas:

  • Antimicrobial development: Its activity against both Gram-positive and Gram-negative bacteria makes it a candidate for antibiotic research

  • Cancer therapeutics: The antiproliferative effects and apoptosis induction mechanism suggest applications in oncology research

  • Neurological disorders: Interactions with neurotransmitter receptors indicate potential in neurodegenerative disease and mood disorder research

Biochemical Studies

As a derivative of phenylalanine, the compound has value in biochemical research:

  • Metabolic pathway studies: The compound participates in key metabolic pathways related to amino acid metabolism

  • Enzyme inhibition research: Its HDAC inhibitory activity makes it useful for studies on epigenetic regulation

Preparation for Research Studies

For biochemical and cell culture studies, specific preparation guidelines are provided in literature:

ConcentrationPreparation Volume for Different Amounts
1 mM4.2355 mL (1 mg), 21.1775 mL (5 mg), 42.3549 mL (10 mg)
5 mM0.8471 mL (1 mg), 4.2355 mL (5 mg), 8.471 mL (10 mg)
10 mM0.4235 mL (1 mg), 2.1177 mL (5 mg), 4.2355 mL (10 mg)

These preparation guidelines facilitate accurate concentration preparation for biological assays and experimental work .

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